

# Discovery and Preclinical Characterization of (E)-CHBO4: A Novel Kinase Inhibitor

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## Compound of Interest

Compound Name: (E)-CHBO4

Cat. No.: B15611664

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## Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of **(E)-CHBO4**, a novel small molecule inhibitor of the Janus kinase (JAK) signaling pathway. The following sections detail the experimental protocols employed for its characterization, present key quantitative data from in vitro and in cell-based assays, and illustrate its mechanism of action through detailed signaling pathway diagrams. This guide is intended for researchers and drug development professionals interested in the therapeutic potential of **(E)-CHBO4** for the treatment of inflammatory and autoimmune diseases.

## Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. **(E)-CHBO4** was identified through a high-throughput screening campaign as a potent and selective inhibitor of JAK1 and JAK2, demonstrating promise as a therapeutic candidate. This whitepaper summarizes the foundational preclinical data for **(E)-CHBO4**.

## Quantitative Data Summary

The following tables summarize the key in vitro and cell-based assay data for **(E)-CHBO4**.

Table 1: In Vitro Kinase Inhibition Profile of **(E)-CHBO4**

Kinase Target	IC <sub>50</sub> (nM)	Assay Type
JAK1	15.2 ± 2.1	TR-FRET
JAK2	25.8 ± 3.5	TR-FRET
JAK3	310.4 ± 18.9	TR-FRET
TYK2	250.1 ± 15.6	TR-FRET

Table 2: Cell-Based Assay Performance of **(E)-CHBO4**

Cell Line	Assay	Endpoint	EC <sub>50</sub> (nM)
HEK293	IL-6 induced STAT3 Phosphorylation	p-STAT3 Levels	45.3 ± 5.2
U937	IFN $\gamma$ induced STAT1 Phosphorylation	p-STAT1 Levels	60.1 ± 7.8
Primary Human T-cells	T-cell Proliferation	<sup>3</sup> H-Thymidine Incorporation	85.7 ± 9.3

## Experimental Protocols

### TR-FRET Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **(E)-CHBO4** against a panel of JAK kinases.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (Vendor, Cat#)
- ATP (Sigma-Aldrich, Cat#)
- Peptide substrate (e.g., Ulight™-JAK-1tide, PerkinElmer, Cat#)
- Europium-labeled anti-phospho-substrate antibody (PerkinElmer, Cat#)

- Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- **(E)-CHBO4** stock solution (10 mM in DMSO)
- 384-well low-volume microplates (Corning, Cat#)

#### Procedure:

- A serial dilution of **(E)-CHBO4** was prepared in DMSO and then diluted in assay buffer.
- In a 384-well plate, 2 µL of the diluted compound was added.
- 4 µL of the respective JAK enzyme and Ulight-peptide substrate mix was added to each well.
- The reaction was initiated by adding 4 µL of ATP solution.
- The plate was incubated for 60 minutes at room temperature.
- 2 µL of the Europium-labeled antibody solution was added to stop the reaction.
- The plate was incubated for a further 60 minutes at room temperature.
- The TR-FRET signal was read on a suitable plate reader (e.g., EnVision, PerkinElmer) with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
- IC<sub>50</sub> values were calculated using a four-parameter logistic fit of the dose-response data.

## Cell-Based Phospho-STAT Assay

Objective: To assess the ability of **(E)-CHBO4** to inhibit cytokine-induced STAT phosphorylation in a cellular context.

#### Materials:

- HEK293 or U937 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Recombinant human IL-6 or IFN $\gamma$  (R&D Systems, Cat#)

- **(E)-CHBO4** stock solution (10 mM in DMSO)
- Fixation buffer (e.g., Cytofix, BD Biosciences)
- Permeabilization buffer (e.g., Perm Buffer III, BD Biosciences)
- Fluorochrome-conjugated anti-p-STAT3 or anti-p-STAT1 antibody (e.g., Alexa Fluor 647 anti-pY705 STAT3, BD Biosciences)
- Flow cytometer (e.g., LSRFortessa, BD Biosciences)

#### Procedure:

- Cells were seeded in a 96-well plate and starved of serum overnight.
- Cells were pre-incubated with serially diluted **(E)-CHBO4** for 1 hour.
- Cells were stimulated with the respective cytokine (e.g., 100 ng/mL IL-6) for 15 minutes.
- The reaction was stopped by the addition of fixation buffer.
- Cells were permeabilized with ice-cold permeabilization buffer.
- Cells were stained with the fluorochrome-conjugated anti-phospho-STAT antibody.
- The geometric mean fluorescence intensity (gMFI) of the stained cells was quantified by flow cytometry.
- EC<sub>50</sub> values were determined from the dose-response inhibition of cytokine-induced STAT phosphorylation.

## Visualizations

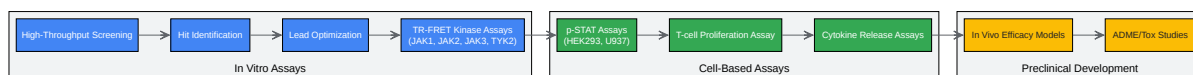


Figure 1: (E)-CHBO4 Experimental Workflow

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Caption: Figure 1: High-level workflow for the discovery and preclinical development of **(E)-CHBO4**.

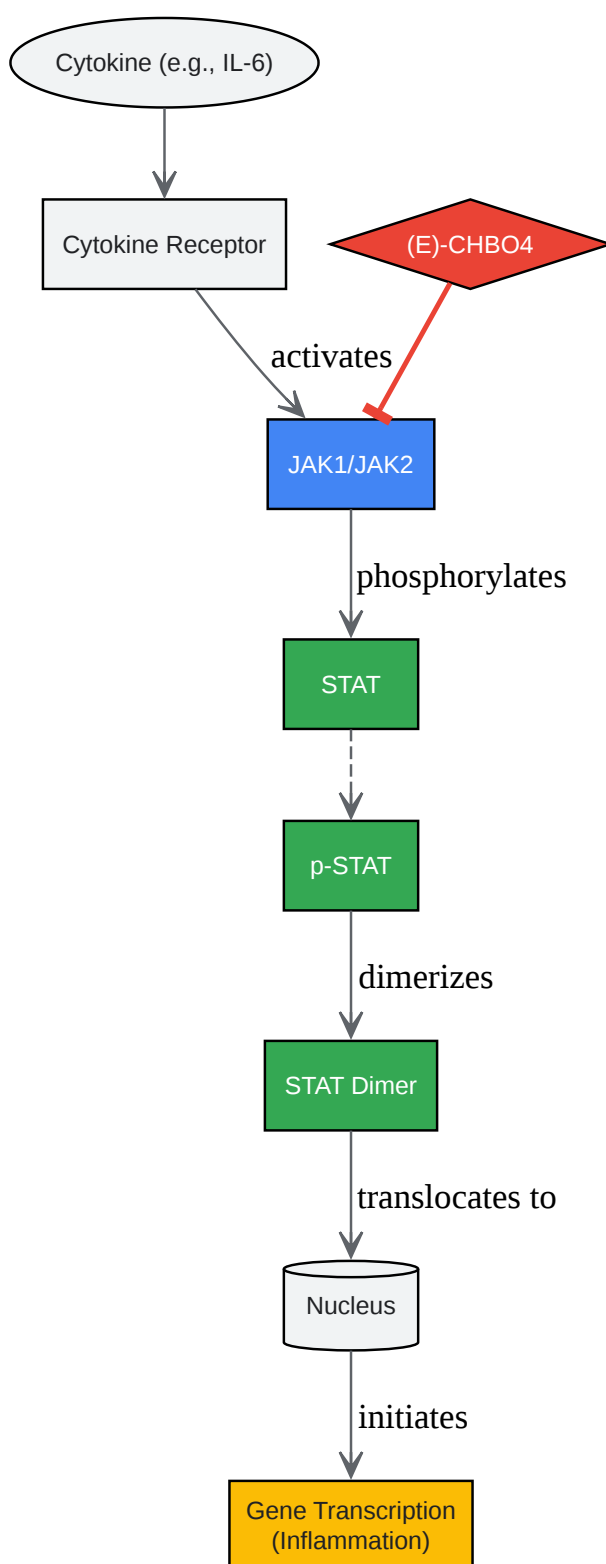


Figure 2: JAK-STAT Signaling Pathway Inhibition by (E)-CHBO4

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